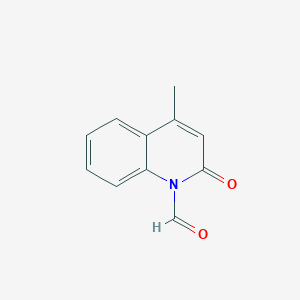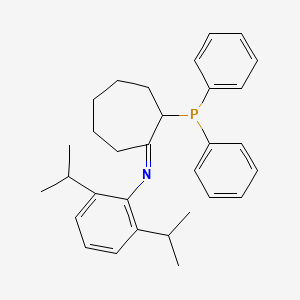
N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline: is a complex organic compound that features a phosphine ligand. This compound is notable for its potential applications in various fields, including catalysis and material science. The presence of the diphenylphosphino group and the cycloheptylidene moiety imparts unique chemical properties to the molecule, making it a subject of interest in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline typically involves the reaction of diphenylphosphine with a suitable cycloheptylidene precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium tert-butoxide, to facilitate the formation of the phosphine ligand . The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle the reactive intermediates and final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Transition metal catalysts like palladium or nickel are often employed in these reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various phosphine-containing complexes depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline is used as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions . Its unique structure allows for the formation of stable complexes with transition metals, enhancing the efficiency of these catalytic processes.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to act as a catalyst in polymerization reactions .
Mécanisme D'action
The mechanism by which N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline exerts its effects is primarily through its role as a ligand. The diphenylphosphino group coordinates with metal centers, forming stable complexes that can facilitate various chemical reactions. The cycloheptylidene moiety provides steric hindrance, which can influence the reactivity and selectivity of the catalytic processes .
Comparaison Avec Des Composés Similaires
- N-(2-(Diphenylphosphino)benzylidene)cyclohexylamine
- N-(2-(Diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines
Comparison: N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline is unique due to the presence of the cycloheptylidene moiety, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can result in different reactivity patterns and selectivity in catalytic processes, making it a valuable compound for specific applications in synthetic chemistry and material science .
Propriétés
Formule moléculaire |
C31H38NP |
|---|---|
Poids moléculaire |
455.6 g/mol |
Nom IUPAC |
2-diphenylphosphanyl-N-[2,6-di(propan-2-yl)phenyl]cycloheptan-1-imine |
InChI |
InChI=1S/C31H38NP/c1-23(2)27-19-14-20-28(24(3)4)31(27)32-29-21-12-7-13-22-30(29)33(25-15-8-5-9-16-25)26-17-10-6-11-18-26/h5-6,8-11,14-20,23-24,30H,7,12-13,21-22H2,1-4H3 |
Clé InChI |
YVPAXBNOSCZYOC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C2CCCCCC2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(8-(Diphenylphosphino)dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B12889656.png)

![[5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol](/img/structure/B12889683.png)
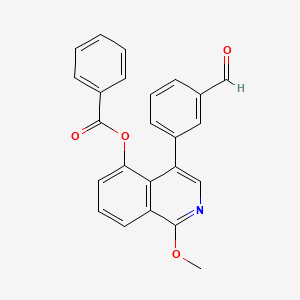
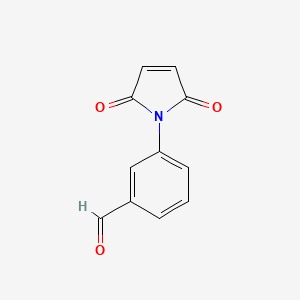
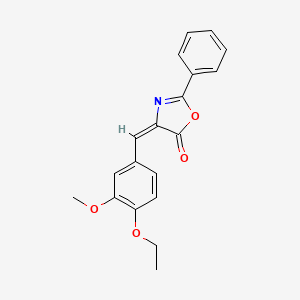
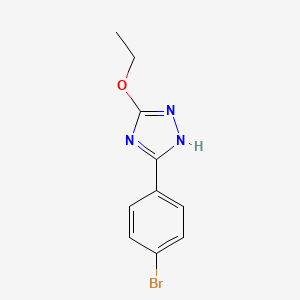
![Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B12889709.png)
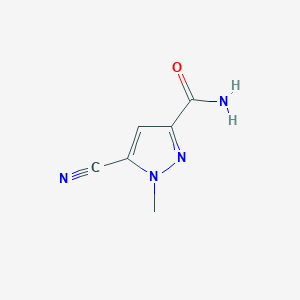
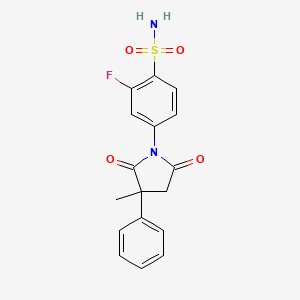

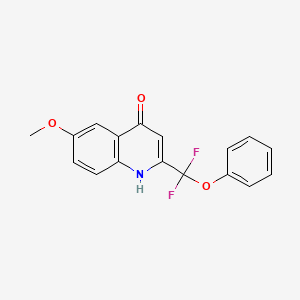
![4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B12889747.png)
